N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide
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Overview
Description
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a tetrazole ring, a pyridine ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide typically involves the formation of the tetrazole ring followed by its attachment to the pyridine carboxamide moiety. One common method involves the cycloaddition reaction of an azide with a nitrile to form the tetrazole ring. The methoxy group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and inhibit their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives: These compounds share the tetrazole and aromatic amide structure but differ in the alkoxy group.
1H-1,2,3-triazole analogs: These compounds have a similar triazole ring but differ in the substitution pattern and overall structure.
Uniqueness
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H12N6O2 |
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Molecular Weight |
296.28 g/mol |
IUPAC Name |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12N6O2/c1-22-13-5-4-11(7-12(13)20-9-16-18-19-20)17-14(21)10-3-2-6-15-8-10/h2-9H,1H3,(H,17,21) |
InChI Key |
TZFRXSPEESBNEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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